2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a thioether bridge to an N-(4-(trifluoromethyl)phenyl)acetamide moiety. Synthesis typically involves alkylation of pyrazolo[3,4-d]pyrimidinone derivatives with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF), as reported for analogous compounds .
Properties
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)12-6-8-13(9-7-12)25-16(29)11-31-19-26-17-15(18(30)27-19)10-24-28(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGUXXOXGVYGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic organic molecule characterized by a pyrazolo[3,4-d]pyrimidine core. Its unique structure suggests potential applications in medicinal chemistry, particularly in anticancer and enzyme inhibition research.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
IUPAC Name
The IUPAC name of the compound is:
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide .
Synthesis
The synthesis of this compound typically involves cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core and subsequent introduction of the thioacetamide group through nucleophilic substitution methods. The process generally requires careful control of reaction conditions to optimize yield and purity.
Anticancer Properties
Numerous studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- CDK2 Inhibition : Research has demonstrated that compounds with a similar structure can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to reduced cancer cell proliferation.
- Molecular Docking Studies : Molecular docking studies have shown promising interactions between this compound and key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR). These interactions suggest a mechanism through which the compound may exert its anticancer effects .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically:
- Kinase Activity : Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various kinases, including those involved in signaling pathways that promote cancer cell survival and proliferation .
- COX Enzyme Inhibition : Preliminary data suggest that related compounds may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .
Case Studies
Recent studies have highlighted the biological activities of related compounds:
These findings underscore the therapeutic potential of compounds derived from the pyrazolo[3,4-d]pyrimidine framework.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating potential as antibiotics or antifungal agents . The presence of electron-withdrawing groups like trifluoromethyl enhances these activities by increasing the lipophilicity and membrane permeability of the compounds.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation . In vitro assays have shown that certain derivatives can significantly reduce inflammatory responses in cellular models.
Anticancer Potential
The compound's thiol group is believed to contribute to its chemopreventive properties. Research has suggested that thiosemicarbazones and related compounds can induce apoptosis in cancer cells and inhibit tumor growth . Specific derivatives have been tested for their efficacy against various cancer cell lines, showing promising results in preclinical models.
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced activity against resistant strains . The compound was found to be particularly effective against E. coli, with an EC50 value lower than many existing antibiotics.
Case Study 2: Anti-inflammatory Testing
In another investigation focused on anti-inflammatory effects, derivatives were tested using formalin-induced paw edema models in rodents. Results demonstrated that specific compounds exhibited a marked reduction in edema compared to control groups, suggesting a strong potential for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Q & A
Q. What advanced techniques validate supramolecular interactions in solution?
- Methodological Answer : Nuclear Overhauser effect (NOESY) NMR identifies through-space interactions (e.g., between phenyl and pyrimidine rings). Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) in real time. For aggregation-prone compounds, dynamic light scattering (DLS) monitors particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
